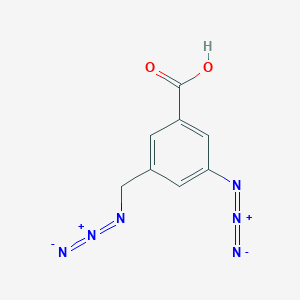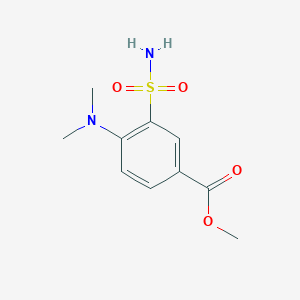
3-Azido-5-(azidomethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-5-(azidomethyl)benzoic acid is a compound that features two azido groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-5-(azidomethyl)benzoic acid typically involves the azidation of a suitable precursor. One common method starts with 3,5-bis(hydroxymethyl)aniline, which undergoes diazotization followed by azidation to introduce the azido groups . Another approach involves the formal C-H azidation of 1,3-disubstituted benzenes via regioselective borylation followed by deborylative azidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis, provided that appropriate safety measures are in place due to the potentially hazardous nature of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-5-(azidomethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido groups can react with alkynes in a [3+2] cycloaddition to form triazoles.
Oxidation and Reduction: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in cycloaddition reactions.
Potassium Permanganate: Used for oxidation reactions at the benzylic position.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
3-Azido-5-(azidomethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocycles and bistriazole compounds.
Medicinal Chemistry: Employed in the design of photoaffinity probes for target identification of bioactive compounds.
Materials Science:
Mecanismo De Acción
The mechanism of action of 3-Azido-5-(azidomethyl)benzoic acid primarily involves its azido groups. These groups can undergo photoreactions to form reactive intermediates that can covalently bind to target molecules. This property is exploited in photoaffinity labeling techniques to identify molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Azidomethyl)benzoic Acid: Similar structure but with only one azido group.
5-(Azidomethyl)benzoic Acid: Another similar compound with a different substitution pattern.
Uniqueness
3-Azido-5-(azidomethyl)benzoic acid is unique due to the presence of two azido groups, which enhances its reactivity and versatility in chemical reactions compared to compounds with only one azido group.
Propiedades
Fórmula molecular |
C8H6N6O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
3-azido-5-(azidomethyl)benzoic acid |
InChI |
InChI=1S/C8H6N6O2/c9-13-11-4-5-1-6(8(15)16)3-7(2-5)12-14-10/h1-3H,4H2,(H,15,16) |
Clave InChI |
OWECNHMRTWJKDH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)N=[N+]=[N-])CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)

![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)




![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)

